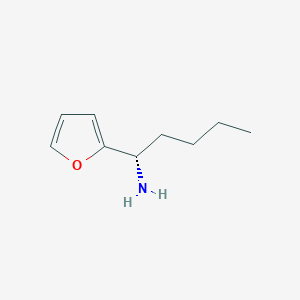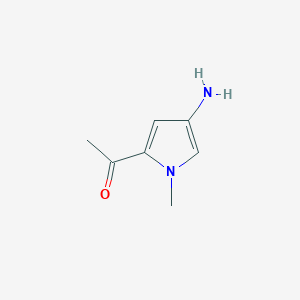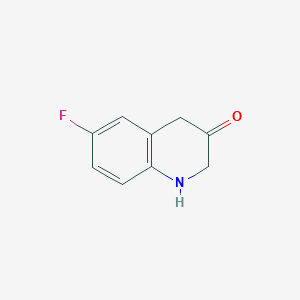
4-(Difluoromethyl)benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)benzene-1,2-diamine is an organic compound with the molecular formula C7H9F2N2 It is characterized by the presence of a difluoromethyl group (-CF2H) attached to a benzene ring, which also bears two amino groups (-NH2) at the 1 and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)benzene-1,2-diamine typically involves the introduction of the difluoromethyl group onto a benzene ring followed by the introduction of amino groups. One common method involves the difluoromethylation of a suitable precursor, such as a halogenated benzene derivative, using difluoromethylating agents like ClCF2H. This is followed by the reduction of nitro groups to amino groups using reducing agents like iron powder and formic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like iron powder and formic acid.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Iron powder and formic acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(Difluoromethyl)benzene-1,2-dinitro.
Reduction: Regeneration of this compound from its nitro derivative.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Difluoromethyl)benzene-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)benzene-1,2-diamine involves its interaction with molecular targets through its amino and difluoromethyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable component in drug design .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1,2-diamine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(Methyl)benzene-1,2-diamine: Similar structure but with a methyl group instead of a difluoromethyl group.
4-(Chloromethyl)benzene-1,2-diamine: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)benzene-1,2-diamine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Properties
Molecular Formula |
C7H8F2N2 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
4-(difluoromethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C7H8F2N2/c8-7(9)4-1-2-5(10)6(11)3-4/h1-3,7H,10-11H2 |
InChI Key |
WLMYQPYCBIWZJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)









![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)

